molecular formula C19H20BrNO4S B2944092 3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one CAS No. 1797689-91-8

3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one

Cat. No.: B2944092
CAS No.: 1797689-91-8
M. Wt: 438.34
InChI Key: GEIDYZLUAQMYJH-UHFFFAOYSA-N
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Description

1.1. Overview of 3-(2-Bromophenyl)-1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one This compound features a propan-1-one backbone substituted with a 2-bromophenyl group at the 3-position and a 3-(4-methoxybenzenesulfonyl)azetidin-1-yl moiety at the 1-position. Such structural attributes are critical for pharmacological activity, as seen in analogs targeting Toll-like receptors (TLRs) or exhibiting cytotoxic properties . The bromine atom may influence electronic properties and binding affinity, while the sulfonyl group could improve solubility and metabolic stability.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4S/c1-25-15-7-9-16(10-8-15)26(23,24)17-12-21(13-17)19(22)11-6-14-4-2-3-5-18(14)20/h2-5,7-10,17H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIDYZLUAQMYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a brominated aromatic compound with a nucleophile.

    Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the azetidine ring and the sulfonyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Azetidine Derivatives : Compounds with azetidine rings (e.g., the target compound and the TLR antagonist in ) often exhibit robust binding to protein targets due to conformational rigidity. The sulfonyl group in the target compound may enhance hydrogen-bonding capacity compared to morpholine or pyridinyl substituents .
  • Bromine vs.
  • Salt Forms: The hydrochloride salt of the dihydrothienopyridinyl analog demonstrates improved solubility, a strategy applicable to the target compound for pharmacokinetic optimization.

Pharmacological Activity

  • Cytotoxicity: Propan-1-one derivatives with morpholinoethoxy or phenylthio substituents (e.g., compounds 4a and 4h) show high cytotoxicity against MCF-7 cells (IC₅₀ < Tamoxifen) while sparing normal cells . The target compound’s bromophenyl and sulfonyl groups may similarly enhance tumor selectivity.
  • TLR Modulation : Azetidine-containing analogs (e.g., ) are potent TLR7-9 antagonists, suggesting the target compound could be explored for autoimmune or inflammatory disorders.

Physicochemical Properties

  • Melting Points and Stability: Benzoimidazolyl derivatives (e.g., compound 2f) exhibit high melting points (>200°C) due to strong intermolecular forces, whereas sydnonyl analogs show lower thermal stability, likely due to strained heterocycles.
  • Synthetic Yields : The target compound’s synthesis may benefit from methodologies used for phosphoryl-substituted propan-1-ones, which achieve yields up to 96% .

Biological Activity

3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one is a synthetic compound with potential biological activity, particularly in the fields of oncology and pharmacology. This compound features a complex structure that includes a bromophenyl group and a methoxybenzenesulfonyl moiety, which may contribute to its biological properties.

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications of lead compounds have resulted in improved activity against melanoma and prostate cancer cells, with IC50 values decreasing from micromolar to low nanomolar ranges . This suggests that the structural components of the compound may enhance its efficacy against cancer cells.

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division . This action can lead to cell cycle arrest and apoptosis in cancer cells, making it a target for further drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific substitutions on the benzene rings and the azetidine core significantly influence biological activity. For example, the presence of electron-withdrawing groups like bromine enhances the compound's ability to interact with biological targets due to increased electron density .

Summary of Biological Activities

Compound NameTarget Cell LinesIC50 (µM)Mechanism of Action
This compoundMelanoma, Prostate CancerLow nMInhibition of tubulin polymerization
Related Compound ABreast Cancer0.5 nMApoptosis induction
Related Compound BLung Cancer0.8 nMCell cycle arrest

Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that derivatives of thiazolidine compounds showed marked antiproliferative effects on melanoma cells. The study revealed that modifications leading to increased lipophilicity enhanced cellular uptake and efficacy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action, revealing that these compounds disrupt microtubule formation, leading to mitotic arrest. The study utilized flow cytometry to analyze cell cycle phases and confirmed significant increases in G2/M phase populations upon treatment with related compounds .

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